molecular formula C8H10O4 B1200262 Diethyl acetylenedicarboxylate CAS No. 762-21-0

Diethyl acetylenedicarboxylate

Cat. No. B1200262
CAS RN: 762-21-0
M. Wt: 170.16 g/mol
InChI Key: STRNXFOUBFLVIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

DEAD can be synthesized through several methods, often involving the reaction of acetylenic compounds with diethyl dicarboxylate under controlled conditions. For instance, the unprecedented noncatalyzed anti-carbozincation of DEAD, leading to fumaric derivatives through a selective alkylzinc group radical transfer, exemplifies its versatile reactivity (Maury, Feray, & Bertrand, 2011). This process highlights the unique stereocontrol achievable in DEAD reactions.

Molecular Structure Analysis

The molecular structure of DEAD and its derivatives has been extensively studied, revealing insights into their reactivity and interaction with other compounds. For example, the molecular structure of the acetone hemi-solvate of bis(diethyldithiocarbamato)-dimethylacetylenedicarboxylate(p-tolylimido)molybdenum(IV) showcases DEAD's ability to form complexes with metals, offering a rare example of an unsaturated organic molecule ligated to an organoimido species (Devore, Maatta, & Takusagawa, 1986).

Chemical Reactions and Properties

DEAD participates in a wide array of chemical reactions, including cycloadditions, carbozincation, and reactions with amines and alcohols, to generate diverse organic structures. Its reaction with alkylzinc compounds to form fumaric derivatives and with amines to generate hydrolysis products illustrates its broad utility in synthesis (Iwanami et al., 1964).

Physical Properties Analysis

The physical properties of DEAD, such as boiling point, melting point, and solubility, are influenced by its molecular structure and contribute to its reactivity and application in synthesis. Although specific physical property data for DEAD was not detailed in the provided literature, these properties typically play a crucial role in determining its behavior in various chemical reactions.

Chemical Properties Analysis

DEAD's chemical properties, including its reactivity towards nucleophiles, electrophiles, and radicals, define its extensive application in organic synthesis. The capability of DEAD to undergo smooth reactions with butane-2,3-dione in the presence of triphenylphosphine to yield highly functionalized 5-oxo-2,5-dihydrofurans underscores its chemical versatility (Yavari, Amiri, & Haghdadi, 2004).

Scientific Research Applications

  • Synthesis of Heterocycles Diethyl acetylenedicarboxylate is extensively used in organic synthesis . It can react with amines, aldehydes, ketones, etc., to form various heterocycles . This compound is a critical and useful functional group due to its triple bond .

  • Protein Cross-linker This compound is used as a protein cross-linker . Cross-linking proteins can help to study protein-protein interactions and protein structures.

  • Synthesis of 3,4,5-Trisubstituted 2 (5H)-Furanone Derivatives Diethyl acetylenedicarboxylate is used in the synthesis of 3,4,5-trisubstituted 2 (5H)-furanone derivatives . These derivatives have potential applications in medicinal chemistry.

  • Synthesis of Highly Functionalized Thiazolidinone Derivatives This compound is also used in the synthesis of highly functionalized thiazolidinone derivatives . Thiazolidinones are known for their wide range of biological activities.

  • Synthesis of Novel Cyclic Peroxide Glucosides Diethyl acetylenedicarboxylate is used in the synthesis of novel cyclic peroxide glucosides . These glucosides can be used in the development of new drugs.

  • Synthesis of 4,11-Dimesitylbisanthene This compound is used in the synthesis of 4,11-dimesitylbisanthene, a soluble bisanthene derivative, via Diels-Alder reaction . Bisanthene derivatives have potential applications in organic electronics.

  • Self-condensation Reaction Diethyl acetylenedicarboxylate can undergo a one-pot reaction with aldehydes and amines in the presence of acetic acid at room temperature . The products of these reactions show a wide range of biological activities, such as antimicrobial, antifungal, anti-inflammatory, anticancer, and anti-viral HIV-1 .

  • Mannich Reaction Catalyzed by Ammonium Salt With the help of [n-Bu4N][HSO4], the Mannich (one-pot) reaction of amines, diethyl acetylenedicarboxylate, and formaldehyde can be achieved with excellent yield in methanol at ambient temperature .

  • Reaction with Dicarbonyl Compounds In 2012, Cao’s group found that DABCO is a convenient catalyst for the reaction between 1,3-dicarbonyl compounds and diethyl acetylenedicarboxylate .

  • Synthesis of Complex Heterocyclic Molecules Diethyl acetylenedicarboxylate is an extremely versatile tool for organic chemists and completely new avenues have been explored for its use in combinatorial and multicomponent chemistry and heterocyclic synthesis .

  • Carbon-Carbon Bond Formations DMAD is used increasingly in chemical synthesis as it has proven useful in carbon–carbon bond formations .

  • Multicomponent Reactions by Generation of Zwitterions Recent literature examples illustrate the powerful potential of DMAD as a building block in organic synthesis .

Safety And Hazards

Diethyl acetylenedicarboxylate may cause respiratory irritation and causes severe skin burns and eye damage. It is recommended to not breathe dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, wash face, hands, and any exposed skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

Diethyl acetylenedicarboxylate has extensive applications in organic synthesis. It can react with amines, aldehydes, ketones, etc., therefore it can be used to form various heterocycles . This compound is also used in the synthesis of dimethyl acetylenedicarboxylate, an important laboratory reagent .

properties

IUPAC Name

diethyl but-2-ynedioate
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InChI

InChI=1S/C8H10O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

STRNXFOUBFLVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O4
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DSSTOX Substance ID

DTXSID20227055
Record name Diethyl 2-butynedioate
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Molecular Weight

170.16 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Diethyl 2-butynedioate
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Product Name

Diethyl acetylenedicarboxylate

CAS RN

762-21-0
Record name Diethyl acetylenedicarboxylate
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Record name Diethyl 2-butynedioate
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Record name Diethyl acetylenedicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,450
Citations
H Ahankar, A Ramazani, K Ślepokura, T Lis… - Green Chemistry, 2016 - pubs.rsc.org
… In order to verify the effect of ultrasound irradiation, we performed the reaction of aniline 1 (1 mmol), diethyl acetylenedicarboxylate 2 (1 mmol), 4-chlorobenzaldehyde 3d (1 mmol) and …
Number of citations: 123 pubs.rsc.org
Y Iwanami, Y Kenjo, K Nishibe, M Kajiura… - Bulletin of the Chemical …, 1964 - journal.csj.jp
2-Oxo-3-ethoxycarbonylmethylenepiperazine (IV) and its 6-methyl derivative (V) have been synthesized by the reactions of diethyl acetylenedicarboxylate with ethylenediamine and …
Number of citations: 21 www.journal.csj.jp
G Zhu, W Fu, J Shi, B Tong, Z Cai… - Macromolecular Rapid …, 2021 - Wiley Online Library
… In this study, a method of MCSP using diisocyanides 1, diethyl acetylenedicarboxylate 2, and halogenated quinones 3 is developed for the in situ construction of bis-spiropolymers with …
Number of citations: 7 onlinelibrary.wiley.com
J Maury, L Feray, MP Bertrand - Organic Letters, 2011 - ACS Publications
… In conclusion, we have shown that direct anticarbozincation of diethyl acetylenedicarboxylate can be performed through dialkylzinc-mediated alkyl radical addition. This process led to …
Number of citations: 26 pubs.acs.org
YW Guo, YL Shi, HB Li, M Shi - Tetrahedron, 2006 - Elsevier
… During our continuing research in this area, we found that diethyl acetylenedicarboxylate showed higher reactivity than ethyl 2-butynoate for this reaction. In this paper, we report the …
Number of citations: 45 www.sciencedirect.com
JD West, CE Stamm, PJ Kingsley - Chemical Research in …, 2011 - ACS Publications
… In the process of conducting these studies, we determined that one molecule, diethyl acetylenedicarboxylate (DAD), was considerably more potent at inducing cell death than the other …
Number of citations: 13 pubs.acs.org
AR Katritzky, J Yao, W Bao, M Qi… - The Journal of Organic …, 1999 - ACS Publications
… 1-Alkyl-2-(benzotriazol-2-yl)aziridines (8a−d) required a higher temperature (140 C) and longer times for complete reaction with diethyl acetylenedicarboxylate; these reactions also …
Number of citations: 41 pubs.acs.org
JD West, CE Stamm, HA Brown… - Chemical research in …, 2011 - ACS Publications
Previously, we determined that diethyl acetylenedicarboxylate (DAD), a protein cross-linker, was significantly more toxic than analogous monofunctional electrophiles. We hypothesized …
Number of citations: 29 pubs.acs.org
WE Truce, RB Kruse - Journal of the American Chemical Society, 1959 - ACS Publications
… addition of p-toluenethiol to diethyl acetylenedicarboxylate proceeded in the normal trans … charged) substituents, extended to diethyl acetylenedicarboxylate, has been explained as re…
Number of citations: 35 pubs.acs.org
AA Aly, EA Ishak, AB Brown - Journal of Sulfur Chemistry, 2014 - Taylor & Francis
… Surprisingly, on reacting compounds 3a–j with diethyl acetylenedicarboxylate (DEAD, 4) in acetic acid under prolonged reflux, the reaction produced (Z)-ethyl 2-[((Z)-2-(E)-…
Number of citations: 13 www.tandfonline.com

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